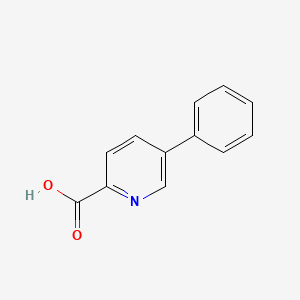

5-Phenylpicolinic acid

説明

BenchChem offers high-quality 5-Phenylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCJXSKAKGXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376527 | |

| Record name | 5-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75754-04-0 | |

| Record name | 5-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 5-Phenylpicolinic Acid Derivatives with Varied Functional Groups

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-phenylpicolinic acid and its derivatives, a molecular scaffold of significant interest in medicinal chemistry and agrochemistry.[1][2] The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging the critical carbon-carbon bond between the picolinic acid backbone and a functionalized phenyl ring.[3][4] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss strategies for introducing a wide array of functional groups to generate diverse chemical libraries. This document is designed to serve as a practical resource for researchers, offering insights into experimental design, optimization, and troubleshooting, thereby enabling the efficient synthesis of novel compounds for drug discovery and development programs.

Introduction: The Significance of the 5-Phenylpicolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged structures in chemistry and pharmacology. Their ability to chelate metal ions, combined with their versatile electronic properties, makes them valuable components in ligand design, catalysis, and biomedical applications.[2][5][6] The introduction of a phenyl group at the 5-position of the picolinic acid ring creates the 5-phenylpicolinic acid scaffold. This structural motif is a cornerstone for a variety of biologically active molecules, from potential herbicides to key intermediates in the synthesis of complex pharmaceuticals.[1][7]

The true power of this scaffold lies in its capacity for diversification. By modifying the functional groups on either the phenyl ring or the picolinic acid core, chemists can systematically tune the molecule's steric and electronic properties. This fine-tuning is critical in drug development for optimizing potency, selectivity, and pharmacokinetic profiles (ADME). This guide provides the foundational knowledge and practical methodologies required to synthesize a diverse array of these valuable derivatives.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the 5-phenylpicolinic acid core is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound (typically an arylboronic acid) and an organic halide in the presence of a palladium catalyst and a base.[3][8] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it the premier choice for this synthetic task.

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopicolinic acid derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

The choice of catalyst, base, and solvent is critical for an efficient reaction, as these components influence the rate and success of each step in the cycle.[9]

Experimental Protocols and Data

The following sections provide a detailed workflow and representative data for the synthesis of 5-phenylpicolinic acid derivatives.

General Workflow for Synthesis

The synthesis can be logically broken down into a few key stages, starting from commercially available materials and culminating in the final purified product.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)picolinic acid

This protocol provides a representative example of a solution-phase Suzuki-Miyaura coupling.

Materials:

-

5-Bromopicolinic acid

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous DMF via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to yield the pure 5-(4-methoxyphenyl)picolinic acid.

Data Presentation: Synthesis of Varied Derivatives

The versatility of the Suzuki-Miyaura coupling is demonstrated by its compatibility with a wide range of functional groups on the arylboronic acid. The following table summarizes typical reaction conditions and yields for the synthesis of various 5-aryl nicotinic acid derivatives, which are structurally analogous and follow similar reaction principles.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |

Table adapted from representative literature procedures for analogous couplings.[3][10]

Strategies for Introducing Functional Diversity

A key objective for medicinal chemists is the creation of compound libraries with diverse functional groups to explore structure-activity relationships (SAR).

-

Varying the Arylboronic Acid: This is the most straightforward approach. Hundreds of substituted arylboronic acids are commercially available, allowing for the direct installation of groups like halogens, alkyls, alkoxides, nitriles, and esters onto the phenyl ring.[3]

-

Post-Coupling Derivatization:

-

Carboxylic Acid Group: The picolinic acid's carboxyl group is a prime handle for further modification. Standard organic transformations can convert it into esters, amides, or hydrazides, providing access to a vast new chemical space.[11][12][13]

-

Ring Functionalization: Functional groups on the newly introduced phenyl ring can be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated. An ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

-

Conclusion

The synthesis of 5-phenylpicolinic acid derivatives is a critical capability for modern chemical and pharmaceutical research. The Suzuki-Miyaura cross-coupling stands out as the most powerful and versatile tool for this purpose, offering a reliable pathway to a wide range of functionalized compounds. By leveraging the vast catalog of available arylboronic acids and employing subsequent derivatization of the picolinic acid core, researchers can efficiently generate extensive libraries of novel molecules. This guide provides the fundamental principles and practical protocols to empower scientists in their pursuit of discovering next-generation therapeutics and advanced chemical materials.

References

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (2022). ResearchGate. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed. [Link]

-

Equilibrium molecular structure and intramolecular interactions of picolinic acid hydrazide. (n.d.). ScienceDirect. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. [Link]

- New picolinic acid derivatives and their use as intermediates. (2018).

-

Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. (n.d.). Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (2021). ResearchGate. [Link]

- Process for the production of new picolinic acid derivatives. (1966).

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 5-Phenylpicolinic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The picolinic acid backbone, a pyridine-2-carboxylic acid, has long been recognized for its versatile chelating properties and its presence in a range of biologically active molecules. The introduction of a phenyl group at the 5-position of the picolinic acid ring system gives rise to 5-phenylpicolinic acid, a compound and a class of analogs with a burgeoning profile of significant pharmacological activities. This technical guide provides an in-depth exploration of the known biological activities of 5-phenylpicolinic acid and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this promising chemical space. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and herbicidal activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncology research. Analogs of 5-phenylpicolinic acid have emerged as a compelling class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines.

Mechanisms of Action in Cancer

The anticancer activity of 5-phenylpicolinic acid analogs is not attributed to a single mechanism but rather a convergence of effects on critical cellular pathways. Key mechanisms identified include:

-

Induction of Apoptosis: Several analogs have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] The subsequent activation of executioner caspases, like caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP) are hallmark indicators of this apoptotic cascade.[1]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is a fundamental strategy in cancer therapy. Certain phenolic acids, which share structural motifs with 5-phenylpicolinic acid, have been observed to induce cell cycle arrest at various phases, such as G1, S, and G2/M, thereby inhibiting uncontrolled cell proliferation.[2][3]

-

Inhibition of Key Signaling Pathways: The aberrant activation of signaling pathways is a common driver of tumorigenesis. Analogs of 5-phenylpicolinic acid have been implicated in the modulation of critical pathways such as:

-

NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation is a key mechanism by which some phenolic acids exert their anti-inflammatory and anticancer effects.[2]

-

Growth Factor Receptor Signaling: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Molecular docking studies suggest that some analogs can interact with and potentially inhibit EGFR, thereby disrupting downstream signaling cascades that promote cell growth and survival.[4]

-

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some analogs of 5-(benzo[d]dioxol-5-yl)picolinic acid have demonstrated the ability to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[4]

Quantitative Data: Anticancer Activity of 5-Phenylpicolinic Acid Analogs

The following table summarizes the in vitro anticancer activity of representative analogs, highlighting their potency against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Picolinic acid derivative | 5-(Benzo[d]dioxol-5-yl)picolinic acid analog | A549 (Non-small cell lung cancer) | GI50 | 99.93 µM | [4] |

| Bis-benzo[d]dioxol-5-yl thiourea | Analog 1 | HepG2 (Liver cancer) | IC50 | 2.38 µM | [4] |

| HCT116 (Colon cancer) | IC50 | 1.54 µM | [4] | ||

| MCF-7 (Breast cancer) | IC50 | 4.52 µM | [4] | ||

| Dioxol analog | Analog 5e | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |

| Dioxol analog | Analog 7e | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |

| 5-Nitropicolinic acid metal complex | Cadmium(II) complex | B16-F10 (Melanoma) | IC50 | 26.94 µg/mL | [5] |

| Cobalt(II) complex | B16-F10 (Melanoma) | IC50 | 45.10 µg/mL | [5] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6][7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest in appropriate complete medium.

-

Harvest and count the cells, ensuring they are in the exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][12]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 5-phenylpicolinic acid analog) in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound in triplicate.[12]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[12]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well.[11][12]

-

Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][10]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][11]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

-

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenolic acids and their derivatives have garnered significant attention for their anti-inflammatory potential.[13][14]

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of compounds structurally related to 5-phenylpicolinic acid are often attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokine Production: Vanillic acid, a phenolic acid, has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.[15]

-

Suppression of NF-κB Activation: As mentioned previously, the NF-κB signaling pathway is a central regulator of inflammation. By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes.[13][15]

-

Reduction of Oxidative Stress: Inflammation and oxidative stress are intricately linked. The antioxidant properties of phenolic compounds contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can perpetuate the inflammatory cascade.[15][16]

-

Inhibition of Neutrophil Recruitment: The infiltration of neutrophils to the site of inflammation is a hallmark of the acute inflammatory response. Vanillic acid has been demonstrated to inhibit neutrophil recruitment, thereby dampening the inflammatory process.[15]

Experimental Protocol: NF-κB Activation Assay (Translocation)

This protocol describes a method to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[17][18][19][20]

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Test compounds are evaluated for their ability to prevent this translocation.[18]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., macrophages like RAW 264.7 or HeLa cells) in a suitable format (e.g., 96-well plate or chamber slides).[19]

-

Pre-treat the cells with various concentrations of the 5-phenylpicolinic acid analog for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for a predetermined optimal time (e.g., 30-60 minutes).[19]

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% formaldehyde in PBS.

-

Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.1% in PBS).[19]

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).

-

Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.[19]

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

-

Imaging and Analysis:

-

Acquire images of the cells using a fluorescence microscope or a high-content imaging system.[19]

-

Quantify the fluorescence intensity of the p65 antibody in both the nucleus and the cytoplasm.

-

Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence intensity. A decrease in this ratio in the presence of the test compound indicates inhibition of NF-κB translocation.

-

Caption: Inhibition of the NF-κB signaling pathway by 5-phenylpicolinic acid analogs.

Herbicidal Activity: A New Frontier in Weed Management

The structural similarity of picolinic acids to the natural plant hormone auxin has led to their development as synthetic auxin herbicides.[21][22][23] These herbicides disrupt normal plant growth and development, leading to plant death.

Mechanism of Herbicidal Action

Synthetic auxin herbicides, including picolinic acid derivatives, exert their effects by binding to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box). This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes. This disruption of hormonal balance leads to a cascade of detrimental physiological effects, including epinastic growth, stem and petiole twisting, and ultimately, plant death. Molecular docking studies have shown that picolinic acid analogs can bind effectively to the AFB5 receptor.[21][23]

Structure-Activity Relationship (SAR) in Herbicidal Analogs

Research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has provided valuable SAR insights. For instance, compounds with halogen-substituted phenyl groups have demonstrated greater herbicidal activity than those with alkyl-substituted phenyl groups.[21] This suggests that the electronic properties and steric bulk of the substituent on the phenyl ring play a crucial role in the interaction with the target receptor.

Experimental Protocol: Herbicidal Bioassay (Arabidopsis thaliana Root Growth Inhibition)

Arabidopsis thaliana is a widely used model organism in plant biology, and its root growth is highly sensitive to auxins and auxin-like compounds.

Principle: The inhibition of root growth in Arabidopsis thaliana seedlings is a quantitative measure of the herbicidal activity of synthetic auxins.

Step-by-Step Methodology:

-

Preparation of Growth Medium and Test Compounds:

-

Prepare a sterile plant growth medium (e.g., Murashige and Skoog - MS medium) solidified with agar in petri dishes.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Incorporate the test compounds into the molten agar medium at various concentrations before pouring the plates. Ensure the final solvent concentration is consistent across all plates and non-toxic to the plants.

-

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds (e.g., with a bleach solution) to prevent microbial contamination.

-

Rinse the seeds thoroughly with sterile water.

-

Place the sterilized seeds on the surface of the agar plates containing the test compounds.

-

-

Incubation and Growth:

-

Stratify the seeds by keeping the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).[24]

-

Position the plates vertically to allow the roots to grow along the surface of the agar.

-

-

Data Collection and Analysis:

-

After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Calculate the percentage of root growth inhibition for each compound concentration relative to the control (medium with solvent only).

-

Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

-

Conclusion and Future Directions

The 5-phenylpicolinic acid scaffold and its analogs represent a versatile and promising platform for the discovery of novel therapeutic agents and agrochemicals. The diverse biological activities, spanning from potent anticancer and anti-inflammatory effects to significant herbicidal properties, underscore the rich pharmacological landscape of this chemical class. The mechanistic insights and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.

Future investigations should focus on a more in-depth exploration of the structure-activity relationships to optimize potency and selectivity for specific biological targets. Advanced studies into the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds are crucial next steps in translating the in vitro findings into tangible therapeutic and agricultural applications. The continued exploration of the 5-phenylpicolinic acid core will undoubtedly unveil new and exciting opportunities in the pursuit of innovative solutions for human health and sustainable agriculture.

References

-

Weisenthal, L. M., & Vistica, D. T. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50620. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 22(32), 4969–4976. [Link]

-

Bio-protocol. (2021). NF-κB activation assay. [Link]

-

Chen, Q., & Tao, Y. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 37. [Link]

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2017). In vitro and in vivo Methods for Anticancer Activity Evaluation and Some Indian Medicinal Plants. [Link]

-

Stark, C. M., & H-C. (2015). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology, 1332, 147–159. [Link]

-

Stark, C. M., & H-C. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1332, 147-159. [Link]

-

An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 10(5), 427–437. [Link]

-

Chen, Q., & Tao, Y. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 37. [Link]

-

antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. [Link]

-

Park, S. E., et al. (2018). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 16(7), 248. [Link]

-

Maqbool, M., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 82, e232145. [Link]

-

Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. [Link]

-

Anguiano-Cabello, J. C., et al. (2017). Fast Detection of Auxins by Microplate Technique. American Journal of Plant Sciences, 8, 144-153. [Link]

-

Science & Plants for Schools. (n.d.). Investigating the hormone auxin (IAA), a plant growth regulator. STEM Learning. [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Kim, K., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 11(15), 1983. [Link]

-

Food and Agriculture Organization of the United Nations. (2023). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299–12328. [Link]

-

Ganesan, K., & Xu, B. (2017). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 22(12), 2097. [Link]

-

Arnon, D. I., & Stout, P. R. (1998). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Technology, 12(4), 710–714. [Link]

-

Feng, S., et al. (2022). Herbicidal activities of some compounds against five weeds. Research Square. [Link]

-

Liu, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4991. [Link]

-

Li, Y., et al. (2022). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Immunology, 13, 975207. [Link]

-

Vijayakumar, R., & Panneerselvam, A. (2012). Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. Journal of Mycology, 2012, 525634. [Link]

-

García-López, A., et al. (2021). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions, 50(44), 16295–16307. [Link]

-

Weng, J. R., & Yen, G. C. (2012). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Critical Reviews in Food Science and Nutrition, 52(5), 407–417. [Link]

-

Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]

-

Z-ł, K., et al. (2019). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Antioxidants, 8(10), 471. [Link]

-

Sun, L., et al. (2018). Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. Journal of Ethnopharmacology, 224, 44-51. [Link]

-

O-ł, M., et al. (2022). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Agronomy, 12(11), 2640. [Link]

-

Kurek-Górecka, A., et al. (2016). Inhibition properties of propolis extracts to some clinically important enzymes. Pharmaceutical Biology, 54(11), 2715–2721. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. phytojournal.com [phytojournal.com]

- 10. atcc.org [atcc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 14. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 21. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [agris.fao.org]

- 23. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. noaa.gov [noaa.gov]

Unveiling the Neuroprotective Potential of 5-Phenylpicolinic Acid: A Technical Guide to Mechanistic Elucidation

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving a confluence of oxidative stress, neuroinflammation, and apoptosis, necessitates the development of therapeutic agents with multifaceted mechanisms of action. Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have emerged as a promising class of compounds with demonstrated neuroprotective properties.[1][2][3] This guide focuses on a novel derivative, 5-phenylpicolinic acid, outlining a comprehensive, multi-pronged approach to systematically investigate its neuroprotective mechanism of action. Our strategy is grounded in established principles of neurobiology and leverages a suite of validated in vitro assays to dissect the compound's effects on key cellular pathways implicated in neuronal survival and demise.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the causal reasoning behind each methodological choice. By following this guide, investigators can generate a robust and comprehensive data package to elucidate the therapeutic potential of 5-phenylpicolinic acid.

A Phased Approach to Mechanistic Discovery: From Cellular Viability to Pathway Modulation

Our investigative framework is designed to logically progress from foundational cytotoxicity and neuroprotection assessments to in-depth explorations of specific molecular pathways. This phased approach ensures that each subsequent experiment is built upon a solid foundation of empirical evidence, creating a self-validating system of inquiry.

Caption: Phased experimental workflow for investigating 5-phenylpicolinic acid.

Part 1: Foundational In Vitro Neuroprotection Assays

The initial phase of our investigation is designed to establish the fundamental neuroprotective capacity of 5-phenylpicolinic acid in a controlled cellular environment. We will utilize primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y) to model neurodegenerative insults.

Establishing a Therapeutic Window: Cytotoxicity Assessment

Rationale: Before evaluating neuroprotective effects, it is crucial to determine the concentration range at which 5-phenylpicolinic acid is non-toxic to neuronal cells. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-phenylpicolinic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

| Concentration (µM) | Cell Viability (%) |

| 0.1 | 100 ± 5 |

| 1 | 98 ± 4 |

| 10 | 95 ± 6 |

| 50 | 92 ± 5 |

| 100 | 88 ± 7 |

| Caption: Representative data table for cytotoxicity assessment. |

Quantifying Neuroprotection Against Excitotoxicity

Rationale: Glutamate-induced excitotoxicity is a common mechanism of neuronal death in many neurodegenerative diseases.[4][5] Assessing the ability of 5-phenylpicolinic acid to protect against this insult provides a primary indication of its neuroprotective potential.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

-

Cell Seeding and Pre-treatment: Plate neuronal cells as described above. Pre-treat the cells with non-toxic concentrations of 5-phenylpicolinic acid for 2 hours.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 24 hours.

-

LDH Measurement: Collect the cell culture supernatant and measure LDH release using a commercially available kit.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated group.

| Treatment | LDH Release (as % of control) |

| Vehicle Control | 100 |

| Glutamate (100 µM) | 250 ± 20 |

| Glutamate + 5-PPA (1 µM) | 200 ± 15 |

| Glutamate + 5-PPA (10 µM) | 150 ± 12 |

| Glutamate + 5-PPA (50 µM) | 110 ± 10 |

| Caption: Expected data from a neuroprotection assay against glutamate-induced excitotoxicity. |

Part 2: Dissecting the Molecular Mechanisms of Neuroprotection

With the foundational neuroprotective effects established, the next phase delves into the specific molecular pathways through which 5-phenylpicolinic acid may exert its action. We will focus on three interconnected pillars of neurodegeneration: oxidative stress, neuroinflammation, and apoptosis.

Combating Oxidative Stress: The Nrf2 Pathway

Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage.[6][7][8] The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, and its activation is a promising therapeutic strategy for neuroprotection.[9][10][11][12]

Caption: Proposed activation of the Nrf2 pathway by 5-phenylpicolinic acid (5-PPA).

Experimental Protocol: Nrf2 Activation and Target Gene Expression

-

Cell Treatment: Treat neuronal cells with 5-phenylpicolinic acid at effective neuroprotective concentrations.

-

Nuclear Translocation of Nrf2 (Immunofluorescence):

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify Nrf2 nuclear localization using fluorescence microscopy.

-

-

Expression of Nrf2 Target Genes (qPCR):

-

Isolate total RNA from treated cells.

-

Synthesize cDNA.

-

Perform quantitative PCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Normalize gene expression to a housekeeping gene (e.g., GAPDH).

-

| Treatment | Nrf2 Nuclear Localization (Fold Change) | HO-1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| 5-PPA (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |

| 5-PPA (50 µM) | 5.8 ± 0.6 | 7.1 ± 0.8 | 6.5 ± 0.7 |

| Caption: Hypothetical data demonstrating Nrf2 pathway activation. |

Mitigating Neuroinflammation: The NF-κB Pathway

Rationale: Neuroinflammation, mediated by activated glial cells, contributes significantly to neuronal damage in neurodegenerative diseases.[13][14] The NF-κB signaling pathway is a key regulator of the inflammatory response, and its inhibition is a well-established anti-inflammatory strategy.[15][16][17]

Caption: Proposed inhibition of the NF-κB pathway by 5-phenylpicolinic acid (5-PPA).

Experimental Protocol: Inhibition of NF-κB Activation and Pro-inflammatory Cytokine Production

-

Cell Culture: Utilize a microglial cell line (e.g., BV-2) or primary microglia.

-

Treatment and Stimulation: Pre-treat cells with 5-phenylpicolinic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

NF-κB Nuclear Translocation (Western Blot):

-

Perform nuclear and cytoplasmic fractionation.

-

Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe with antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

-

| Treatment | Nuclear NF-κB p65 (Relative Density) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 1.0 | 50 ± 10 | 30 ± 5 |

| LPS (100 ng/mL) | 5.2 ± 0.6 | 850 ± 70 | 620 ± 50 |

| LPS + 5-PPA (10 µM) | 2.8 ± 0.3 | 420 ± 45 | 310 ± 30 |

| LPS + 5-PPA (50 µM) | 1.5 ± 0.2 | 180 ± 20 | 110 ± 15 |

| Caption: Anticipated results for the inhibition of NF-κB signaling. |

Preventing Programmed Cell Death: The Bcl-2 Family

Rationale: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions.[18][19] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining cell fate.[20][21][22][23][24]

Caption: Hypothesized modulation of the Bcl-2 family and the intrinsic apoptosis pathway by 5-PPA.

Experimental Protocol: Assessment of Apoptotic Markers

-

Cell Treatment and Apoptosis Induction: Pre-treat neuronal cells with 5-phenylpicolinic acid, followed by an apoptotic stimulus (e.g., staurosporine or glutamate).

-

Bcl-2 and Bax Protein Expression (Western Blot):

-

Lyse the cells and quantify protein concentration.

-

Perform Western blotting using antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Calculate the Bcl-2/Bax ratio.

-

-

Caspase-3 Activity Assay:

-

Prepare cell lysates.

-

Measure the activity of caspase-3 using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.

-

-

Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):

-

Stain treated cells with Annexin V-FITC and PI.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[25]

-

| Treatment | Bcl-2/Bax Ratio | Caspase-3 Activity (Fold Change) | Apoptotic Cells (%) |

| Vehicle Control | 1.0 | 1.0 | 5 ± 1 |

| Apoptotic Stimulus | 0.3 ± 0.05 | 4.5 ± 0.5 | 40 ± 5 |

| Stimulus + 5-PPA (10 µM) | 0.6 ± 0.08 | 2.8 ± 0.3 | 25 ± 4 |

| Stimulus + 5-PPA (50 µM) | 0.9 ± 0.1 | 1.5 ± 0.2 | 10 ± 2 |

| Caption: Projected data indicating the anti-apoptotic effects of 5-phenylpicolinic acid. |

Conclusion and Future Directions

This technical guide outlines a systematic and robust framework for elucidating the neuroprotective mechanism of action of 5-phenylpicolinic acid. By progressing through foundational neuroprotection assays to in-depth analyses of the Nrf2, NF-κB, and Bcl-2 signaling pathways, researchers can build a comprehensive understanding of the compound's therapeutic potential. The detailed protocols and rationale provided herein are designed to ensure scientific rigor and the generation of high-quality, reproducible data.

Positive outcomes from these in vitro studies would provide a strong rationale for advancing 5-phenylpicolinic acid into preclinical in vivo models of neurodegenerative diseases. Future investigations could also explore other potential mechanisms, such as the modulation of neurotrophic factor expression or the inhibition of protein aggregation. The multifaceted approach detailed in this guide will be instrumental in determining if 5-phenylpicolinic acid represents a viable candidate for the development of a novel neuroprotective therapy.

References

-

Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC. (n.d.). PubMed Central. Retrieved from [Link]

- Ben-Neriah, Y., & Karin, M. (2011). NF-κB signaling in inflammation and cancer. Cold Spring Harbor Perspectives in Biology, 3(9), a006037.

- Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., & León, R. (2018). The NRF2-KEAP1-ARE signaling pathway as a therapeutic target in inflammatory diseases.

- Glass, C. K., Saijo, K., Winner, B., Marchetto, M. C., & Gage, F. H. (2010).

- Heneka, M. T., Carson, M. J., El Khoury, J., Landreth, G. E., Brosseron, F., Feinstein, D. L., ... & Kummer, M. P. (2015). Neuroinflammation in Alzheimer's disease. The Lancet Neurology, 14(4), 388-405.

- Johnson, J. A., Johnson, D. A., Forrest, A. D., Chang, B., & Mizumura, K. (2008). The Nrf2-ARE pathway: an indicator and modulator of oxidative stress in neurodegeneration. Annals of the New York Academy of Sciences, 1147, 61-69.

- Martinou, J. C., & Youle, R. J. (2011). Mitochondria in apoptosis: Bcl-2 family members and mitochondrial dynamics. Developmental Cell, 21(1), 92-101.

- Padmanabhan, B., Tong, K. I., & Yamamoto, M. (2006). Structural basis for the recognition of Nrf2 by Keap1. Molecular Cell, 21(5), 689-700.

- Perry, G., Cash, A. D., & Smith, M. A. (2002). Alzheimer disease and oxidative stress. Journal of Biomedicine and Biotechnology, 2(3), 120-123.

- Satoh, T., & Lipton, S. A. (2007). Redox regulation of neuronal survival and death by Nrf2. Seminars in Cancer Biology, 17(2), 71-75.

- Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases.

- Vallabhapurapu, S., & Karin, M. (2009). Regulation and function of NF-κB transcription factors in the immune system. Annual Review of Immunology, 27, 693-733.

- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017).

-

Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. (n.d.). Retrieved from [Link]

-

Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.). Retrieved from [Link]

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (n.d.). Retrieved from [Link]

-

Multiple Functions of BCL-2 Family Proteins - PMC. (n.d.). Retrieved from [Link]

-

Neuronal functions of BCL-2 family proteins in healthy cells. (n.d.). ResearchGate. Retrieved from [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. (n.d.). Retrieved from [Link]

-

Bcl-2 family - Wikipedia. (n.d.). Retrieved from [Link]

-

Role of oxidative stress in neurodegeneration: recent developments in assay methods for oxidative stress and nutraceutical antioxidants. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain - PMC. (n.d.). Retrieved from [Link]

-

Apoptosis: A Target for Neuroprotection - PubMed. (n.d.). Retrieved from [Link]

-

Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). ResearchGate. Retrieved from [Link]

-

Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (n.d.). Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). Retrieved from [Link]

-

Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC. (n.d.). Retrieved from [Link]

-

The physiological action of picolinic Acid in the human brain - PubMed. (n.d.). Retrieved from [Link]

-

Oxidative stress in neurodegenerative diseases - PMC. (n.d.). Retrieved from [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed. (n.d.). Retrieved from [Link]

-

Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PMC. (n.d.). Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (n.d.). Retrieved from [Link]

-

Neuroprotective and anti-inflammatory properties of proteins secreted by glial progenitor cells derived from human iPSCs - Frontiers. (n.d.). Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Neuroinflammation Assay Services - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]

-

Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - Stork. (n.d.). Retrieved from [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC. (n.d.). Retrieved from [Link]

-

Screening anti-inflammatory and neuroprotective effects of nanozyme with human cortical organoid-on-a-chip. (n.d.). APL Materials. Retrieved from [Link]

-

New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. (n.d.). Retrieved from [Link]

-

Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds - MDPI. (n.d.). Retrieved from [Link]

-

Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PubMed Central. (n.d.). Retrieved from [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). Retrieved from [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed. (n.d.). Retrieved from [Link]

-

Phenolic Acids and Prevention of Cognitive Decline: Polyphenols with a Neuroprotective Role in Cognitive Disorders and Alzheimer's Disease - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective and anti-inflammatory properties of proteins secreted by glial progenitor cells derived from human iPSCs [frontiersin.org]

- 5. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. mountainscholar.org [mountainscholar.org]

- 14. preprints.org [preprints.org]

- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Apoptosis: a target for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of neuronal cell death and neurodegeneration by members of the Bcl-2 family: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 25. blog.cellsignal.com [blog.cellsignal.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel 5-Phenylpicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Novel 5-phenylpicolinic acid derivatives represent a promising class of compounds, with their rigid, bicyclic scaffold offering a unique three-dimensional presentation of pharmacophoric features. Their potential applications in medicinal chemistry and materials science are vast, but this potential can only be realized through rigorous and unambiguous structural characterization.[1][2]

This guide provides an in-depth, field-proven workflow for the comprehensive spectroscopic analysis of these novel derivatives. As a senior application scientist, my aim is not merely to list protocols but to instill a strategic mindset—explaining the causality behind each analytical choice and empowering researchers to navigate the complexities of structural elucidation with confidence. We will proceed through a multi-technique approach, demonstrating how data from mass spectrometry, infrared, UV-Visible, and advanced nuclear magnetic resonance spectroscopy are synergistically integrated to build an irrefutable structural model.

The Analytical Workflow: A Holistic and Iterative Approach

The characterization of a novel chemical entity is not a linear process but an iterative one, where insights from one technique inform the next experiment. The goal is to create a self-validating dataset where every piece of spectroscopic evidence converges on a single, unambiguous structure.

Caption: Integrated workflow for structural elucidation.

Chapter 1: High-Resolution Mass Spectrometry (HRMS) – The First Gatekeeper

Expertise & Causality: Before investing significant time in detailed structural analysis, we must first confirm the most fundamental property of the molecule: its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.[3][4][5] This initial step is a critical go/no-go checkpoint; a mismatch between the observed and theoretical exact mass indicates a failed synthesis, an unexpected side product, or contamination.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable HPLC-grade solvent (e.g., methanol or acetonitrile). The solution should be free of any particulate matter.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard appropriate for the mass range of interest immediately prior to the analysis. This ensures the high mass accuracy required.

-

Ionization: Use Electrospray Ionization (ESI) in positive or negative ion mode. For 5-phenylpicolinic acids, positive ion mode is often successful due to the protonation of the pyridine nitrogen, while negative ion mode can work by deprotonating the carboxylic acid.

-

Acquisition: Acquire the spectrum over a mass range that comfortably brackets the expected molecular weight (e.g., 50-1000 m/z).

-

Data Processing:

-

Identify the peak corresponding to the molecular ion, typically [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.

-

Utilize the instrument's software to calculate the elemental composition based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).

-

Compare the calculated formula with the expected formula of the target molecule.

-

Data Interpretation & Validation

The primary output is a comparison between the measured exact mass and the theoretical exact mass for the expected molecular formula.

| Parameter | Expected Value (for C₁₂H₉NO₂) | Observed Value | Deviation (ppm) |

| Formula | C₁₂H₁₀NO₂⁺ ([M+H]⁺) | C₁₂H₁₀NO₂⁺ | |

| Theoretical m/z | 199.0582 | - | |

| Measured m/z | - | 199.0579 | -1.5 |

A deviation of less than 5 ppm provides high confidence in the assigned elemental composition.[4][5]

Chapter 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: With the molecular formula confirmed, the next logical step is to verify the presence of key functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for this purpose.[1] It probes the vibrational modes of chemical bonds. For a 5-phenylpicolinic acid derivative, we have several characteristic vibrations that must be present: the carboxylic acid O-H and C=O stretches, the pyridine ring C=N and C=C stretches, and aromatic C-H stretches.

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires little to no sample preparation and works excellently for solid powders or oils.[6][7][8]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[7] Run a background spectrum of the empty crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[7][9]

-

Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically background-corrected. Label the significant peaks.

Data Interpretation & Validation

The presence of characteristic absorption bands confirms the core structure. Any significant deviation or absence of these peaks warrants immediate investigation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad) | Confirms the presence of the hydrogen-bonded acid proton. |

| Aromatic C-H stretch | 3100-3000 | Indicates protons on the phenyl and pyridine rings. |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong, sharp peak confirming the carbonyl group. |

| C=C and C=N ring stretches | 1600-1450 | A series of sharp bands characteristic of the aromatic rings.[2][10] |

Chapter 3: UV-Visible Spectroscopy – Probing the Electronic Landscape

Expertise & Causality: UV-Visible spectroscopy provides insight into the electronic structure of the molecule, specifically the conjugated π-system.[11][12] The 5-phenylpicolinic acid core contains two aromatic rings, creating an extended conjugated system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of this conjugation and the nature of any substituents on the rings.[13][14] This technique is particularly useful for comparing a series of derivatives, where shifts in λmax can be correlated with structural changes.

Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in a quartz cuvette. The concentration should be adjusted so the maximum absorbance is between 0.5 and 1.5 AU.

-

Blanking: Use a cuvette containing only the pure solvent to zero the spectrophotometer.

-

Acquisition: Scan the sample from approximately 200 nm to 600 nm.

-

Data Analysis: Identify the λmax and record the absorbance. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Data Interpretation & Validation

For the 5-phenylpicolinic acid scaffold, one would expect strong π → π* transitions. The λmax will shift to longer wavelengths (a bathochromic shift) as conjugation is extended or with the addition of electron-donating groups.[13][15]

| Derivative | Substituent | Expected λmax Shift | Rationale |

| Parent | -H | ~260-290 nm | Baseline π → π* transition of the conjugated system. |

| Derivative A | -NO₂ (electron-withdrawing) | Minor shift | |

| Derivative B | -NH₂ (electron-donating) | Bathochromic Shift (to longer λ) | Extended delocalization through the lone pair of the amino group. |

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1][16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H and ¹³C atom in the molecule. For a novel derivative, a full suite of 1D and 2D NMR experiments is not optional; it is mandatory for unambiguous proof of structure.[17][18][19]

4.1: 1D NMR – The Foundational Scans (¹H and ¹³C)

The ¹H NMR spectrum maps the proton environments, while the ¹³C NMR spectrum maps the carbon skeleton.[20]

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Instrument Setup: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.[21] The instrument should be properly shimmed to ensure high resolution.

-

¹H Acquisition:

-

Acquire with a 45° pulse and an acquisition time of ~4 seconds.[22]

-

A relaxation delay of 1-2 seconds is standard.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C Acquisition:

¹H NMR Data Interpretation: The protons on the pyridine ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[16][25]

-

H6 (ortho to N): Most deshielded, ~8.7-9.0 ppm.

-

H4 (para to N): Intermediate, ~8.0-8.3 ppm.

-

H3 (meta to N): Least deshielded pyridine proton, ~7.8-8.1 ppm.

-

Phenyl Protons: Typically found in the ~7.4-7.8 ppm range, with multiplicity depending on the substitution pattern.

-

Carboxylic Acid Proton (-COOH): Very broad singlet, typically >12 ppm (in DMSO-d₆).

¹³C NMR Data Interpretation: Key signals to identify include:

-

Carbonyl Carbon (C=O): ~165-175 ppm.

-

Pyridine Carbons (C2-C6): ~120-155 ppm, with C2 and C6 being the most downfield.

-

Phenyl Carbons: ~125-140 ppm.

4.2: 2D NMR – Resolving All Ambiguity

For a novel compound, 1D NMR alone is insufficient. 2D NMR experiments are essential to definitively link atoms together.[17][18][26][27]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two protons indicates they are adjacent. This is critical for tracing the proton connectivity around both the pyridine and phenyl rings.[26]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.[26]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the most crucial experiment for piecing the entire structure together. It allows one to "walk" across the molecule, connecting fragments. For example, it will show correlations from the phenyl protons to the pyridine carbon they are attached to (C5), confirming the connectivity of the two rings.

Caption: Key HMBC correlations for structural confirmation.

Chapter 5: Integrated Spectroscopic Analysis: A Case Study

Let's consider a hypothetical novel derivative: 5-(4-methoxyphenyl)picolinic acid .

-

HRMS: The [M+H]⁺ peak is observed at m/z 230.0761, corresponding to the formula C₁₃H₁₂NO₃⁺ (calculated 230.0766, Δ -2.2 ppm), confirming the addition of a methoxy group.

-

FT-IR: Shows the expected broad O-H and sharp C=O stretches. Additionally, new peaks around 2950 cm⁻¹ (aliphatic C-H stretch) and 1250 cm⁻¹ (C-O stretch) appear, consistent with a methoxy group.

-

¹H NMR:

-

A new sharp singlet integrating to 3H appears at ~3.9 ppm (the -OCH₃ group).

-

The phenyl region simplifies into two doublets (an AA'BB' system), characteristic of a para-substituted phenyl ring.

-

-

¹³C NMR: A new signal appears around 55 ppm, characteristic of a methoxy carbon.

-

2D NMR:

-

HSQC confirms the -OCH₃ proton signal at 3.9 ppm is attached to the carbon at 55 ppm.

-

HMBC is the final proof. A correlation is observed from the methoxy protons (3.9 ppm) to the phenyl carbon at the point of attachment (~160 ppm), unequivocally placing the methoxy group on the phenyl ring.

-

By integrating these datasets, we move from a hypothesis to a proven structure with an extremely high degree of confidence. This systematic, multi-technique approach ensures the scientific integrity required for publication, patent applications, and further progression in the drug development pipeline.

References

-

IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

ProQuest. (1995). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

-

PubMed. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Science and Machines. (2025). Conjugation in UV/Vis spectroscopy. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

ResearchGate. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Rio de Janeiro City Hall. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]

-

American Society for Mass Spectrometry. (n.d.). Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

YouTube. (2019). UV-Vis Spectroscopy and Conjugated Systems. Retrieved from [Link]

-

Bentham Science. (n.d.). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (2017). UV3. UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2021). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-